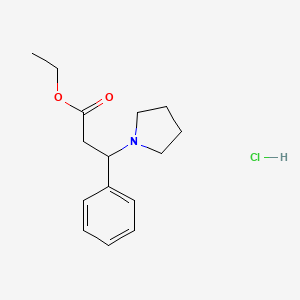
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride is a chemical compound that belongs to the class of esters and pyrrolidines. This compound is characterized by the presence of an ethyl ester group, a phenyl ring, and a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride typically involves the esterification of 3-phenylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 3-phenylpropanoate is then reacted with pyrrolidine under reflux conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride can be compared with other similar compounds such as:
Ethyl 3-phenylpropanoate: Lacks the pyrrolidine ring, making it less versatile in biological applications.
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents can exhibit distinct biological activities and chemical properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Biologische Aktivität
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.
Ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride can be synthesized through several methods involving the reaction of pyrrolidine derivatives with ethyl propanoate. The compound's structure features a pyrrolidine ring which is known for its role in enhancing biological activity through modulation of receptor interactions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Potassium Channels : Analogues of this compound have shown promise as potassium channel openers. For instance, compounds similar to flupirtine and retigabine, which are known KV7 channel openers, have demonstrated efficacy in treating pain and epilepsy by modulating neuronal excitability .
- Cytotoxicity : Research has indicated that certain derivatives exhibit potent cytotoxic effects against cancer cell lines. For example, compounds with structural similarities have been reported to induce apoptosis in HCT-116 cells, showing significant inhibition of cell proliferation .
Case Studies
Several studies have explored the biological activity of compounds related to ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride:
- Cytotoxicity against Cancer Cells : In a study examining various pyrrolidine derivatives, it was found that specific analogues exhibited IC50 values in the low micromolar range against human leukemia cells (CEM), indicating strong cytotoxic potential .
- Antimicrobial Activity : Another investigation reported that peptide conjugates derived from similar structures displayed significant antimicrobial activity against a range of bacterial strains, with zone of inhibition values indicating effective antibacterial properties .
Data Tables
The following table summarizes key findings related to the biological activity of ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate; hydrochloride and its analogues:
Eigenschaften
CAS-Nummer |
17824-97-4 |
|---|---|
Molekularformel |
C15H22ClNO2 |
Molekulargewicht |
283.79 g/mol |
IUPAC-Name |
ethyl 3-phenyl-3-pyrrolidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)12-14(16-10-6-7-11-16)13-8-4-3-5-9-13;/h3-5,8-9,14H,2,6-7,10-12H2,1H3;1H |
InChI-Schlüssel |
ILNWWYMKRAUNPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N2CCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















